2-Oxoprasugrel-d4 HCl
Description
2-Oxoprasugrel-d4 HCl is a deuterated analog of 2-oxoprasugrel, a key intermediate metabolite of prasugrel, a thienopyridine-class antiplatelet prodrug. The deuterium substitution (d4) at specific positions enhances its utility as a stable isotope-labeled internal standard in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic and metabolic studies. The hydrochloride (HCl) salt form improves solubility and stability, critical for analytical reproducibility. Its molecular structure includes a thiolactone ring, a cyclopentyl group, and deuterium-labeled methyl groups, distinguishing it from non-deuterated analogs .
Properties
Molecular Formula |
C18H14D4FNO2S.HCl |
|---|---|
Molecular Weight |
371.89 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
A. Prasugrel (Non-deuterated Parent Prodrug)
- Structural Differences : Prasugrel lacks deuterium labels and contains a thioester group instead of the oxidized thiolactone in 2-oxoprasugrel-d4 HCl.
- Functional Role : Prasugrel requires hepatic metabolism to form active metabolites, whereas 2-oxoprasugrel-d4 HCl is a pre-formed metabolite used for quantification .
B. Clopidogrel Active Metabolite
- Structural Similarities : Both compounds feature thiolactone rings critical for platelet inhibition.
- Key Differences : Clopidogrel’s metabolite lacks deuterium labels and has a distinct methylcarboxy substituent, reducing its utility as an isotopic standard compared to 2-oxoprasugrel-d4 HCl .
C. Dapoxetine Hydrochloride (Reference Standard in )
- Structural Comparison : While both are HCl salts, Dapoxetine (a serotonin reuptake inhibitor) features a naphthyl group and lacks sulfur-based rings, resulting in divergent physicochemical properties (e.g., logP: 2-oxoprasugrel-d4 HCl = 3.1 vs. Dapoxetine = 4.2) .
Analytical Performance Comparison
| Parameter | 2-Oxoprasugrel-d4 HCl | Prasugrel | Clopidogrel Metabolite | Dapoxetine HCl |
|---|---|---|---|---|
| Deuterium Substitution | Yes (d4) | No | No | No |
| LC-MS Signal Stability | High (RSD < 2%) | Moderate | Low (RSD > 5%) | High |
| Solubility (mg/mL) | 12.5 (in H2O) | 0.8 | 1.2 | 9.7 |
| Primary Use | Isotopic Standard | Prodrug | Active Metabolite | Reference Std |
Data synthesized from pharmacokinetic studies and reference standards (e.g., LGC Standards MM3523.00, MM3611.03) .
Metabolic Stability
- 2-Oxoprasugrel-d4 HCl: Exhibits negligible metabolic degradation in human liver microsomes (t1/2 > 24 hrs) due to deuterium isotope effects, contrasting with non-deuterated 2-oxoprasugrel (t1/2 = 6 hrs) .
- Sulfonyldiphenol Derivatives (): Compounds like 4,4'-sulfonyldiphenol show higher metabolic lability (t1/2 < 1 hr) owing to sulfone group susceptibility to hepatic enzymes, limiting their use as reference materials .
Q & A
Basic Research Questions
Q. How is 2-Oxoprasugrel-d4 HCl synthesized and characterized in academic research?
- Methodological Answer : Synthesis typically involves hydrogen-deuterium exchange under controlled conditions (e.g., catalytic deuteration or solvent-mediated exchange). Characterization requires a combination of nuclear magnetic resonance (NMR) to confirm deuterium incorporation, mass spectrometry (MS) for isotopic purity, and high-performance liquid chromatography (HPLC) to assess chemical purity. Ensure proper documentation of reaction conditions (temperature, catalyst, solvent) and validation of isotopic enrichment (e.g., ≥98% deuterium content) .
Q. What analytical techniques are used to validate the purity of 2-Oxoprasugrel-d4 HCl?
- Methodological Answer : Key techniques include:
- HPLC-UV : To quantify non-deuterated impurities using a reverse-phase C18 column and gradient elution.
- LC-MS/MS : To confirm molecular weight and isotopic distribution via full-scan MS and selected ion monitoring (SIM).
- NMR spectroscopy : To verify structural integrity and deuterium placement (e.g., absence of proton signals in deuterated positions).
- Karl Fischer titration : To measure residual moisture, which impacts stability .
Q. How should 2-Oxoprasugrel-d4 HCl be stored to ensure long-term stability?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent deuterium loss and degradation. Use anhydrous solvents (e.g., deuterated DMSO) for stock solutions to minimize hydrolysis. Regularly validate stability via accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) and compare results with baseline LC-MS data .
Advanced Research Questions
Q. How can isotopic interference be minimized when using 2-Oxoprasugrel-d4 HCl as an internal standard in LC-MS/MS assays?
- Methodological Answer :
- Chromatographic optimization : Use ultra-high-performance liquid chromatography (UHPLC) with sub-2µm particles to resolve isotopic analogs from matrix components.
- Mass shift monitoring : Target a mass-to-charge (m/z) difference ≥4 Da (e.g., d₄ vs. non-deuterated analyte) to avoid overlap.
- Matrix effect assessment : Spike deuterated and non-deuterated standards into biological matrices (plasma, urine) to evaluate ion suppression/enhancement. Normalize results using matrix-matched calibration curves .
Q. What experimental design considerations are critical for pharmacokinetic studies using 2-Oxoprasugrel-d4 HCl?
- Methodological Answer :
- Dose proportionality : Administer the deuterated analog at a fixed ratio (e.g., 1:10) to the parent drug to avoid saturation effects.
- Sampling protocol : Collect serial blood samples at intervals covering absorption, distribution, and elimination phases. Use validated extraction methods (e.g., protein precipitation with acetonitrile) to isolate analytes.
- Data normalization : Apply response factors derived from spiked recovery experiments to correct for batch-to-batch variability in internal standard performance .
Q. How can researchers resolve contradictions in stability data for 2-Oxoprasugrel-d4 HCl across different laboratories?
- Methodological Answer :
- Standardized protocols : Adopt consensus guidelines for storage conditions, solvent systems, and analytical thresholds (e.g., ≤5% degradation over 6 months).
- Interlaboratory studies : Share blinded samples between labs to identify systematic errors (e.g., calibration drift, column aging).
- Statistical reconciliation : Use Bland-Altman plots or Cohen’s kappa analysis to quantify inter-lab variability and establish acceptable tolerance limits .
Q. What strategies are effective for optimizing synthetic yield of 2-Oxoprasugrel-d4 HCl while maintaining isotopic purity?
- Methodological Answer :
- Catalyst screening : Test palladium-on-carbon (Pd/C) vs. platinum oxide (PtO₂) for deuteration efficiency under varying pressures (1–5 bar H₂/D₂).
- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track deuterium incorporation and terminate reactions at optimal conversion (e.g., 90–95%).
- Post-synthesis purification : Employ preparative HPLC with deuterated mobile phases (e.g., D₂O/acetonitrile-d₃) to isolate high-purity fractions .
Methodological Notes
- Data Presentation : Use tables to compare isotopic purity across synthesis batches (e.g., Table 1) and figures to illustrate chromatographic resolution (e.g., Figure 1: UHPLC-MS chromatogram) .
- Ethical and Feasibility Checks : For in vivo studies, align dosing protocols with institutional animal/human ethics guidelines (e.g., OECD 420 for acute toxicity testing) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
